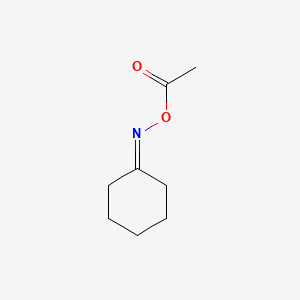

Cyclohexanone, oxime, acetate

Description

Contextual Significance in Organic Synthesis and Industrial Precursors

The most prominent industrial role of O-acetylcyclohexanone oxime is as a precursor in the production of ε-caprolactam. chemcess.com The traditional route to ε-caprolactam involves the Beckmann rearrangement of cyclohexanone (B45756) oxime, a reaction often requiring strong acids like fuming sulfuric acid. wikipedia.org The acetylation of cyclohexanone oxime to form O-acetylcyclohexanone oxime presents an alternative pathway for this rearrangement. unive.it This acetylated intermediate can undergo rearrangement under different, potentially milder, catalytic conditions, which is of significant interest for developing more environmentally benign industrial processes. google.com

In the broader context of organic synthesis, O-acetyl oximes are gaining recognition as versatile functional groups. They can serve as directing groups in palladium-catalyzed C–H bond functionalization reactions, enabling the introduction of various substituents onto an aromatic ring. nih.gov This application opens up avenues for the synthesis of complex molecules from simple precursors. Furthermore, the O-acetyl oxime group can be transformed into other valuable functional groups, such as ketones, oxazolines, and amino phenols, making it a useful synthetic intermediate for a range of molecular architectures. nih.gov

Historical Development of Acetylated Oxime Chemistry and Rearrangements

The chemistry of oximes and their rearrangements has a rich history dating back to the 19th century. The foundational Beckmann rearrangement, named after the German chemist Ernst Otto Beckmann, is a classic organic reaction that converts an oxime into an amide. wikipedia.org This reaction has been a cornerstone of organic synthesis, particularly for the industrial production of lactams from cyclic oximes. wikipedia.org

Early investigations into the Beckmann rearrangement revealed that the reaction could be promoted by various reagents, including acetic anhydride (B1165640) and acetyl chloride. unive.it It was recognized that these acetylating agents convert the oxime's hydroxyl group into a better leaving group, facilitating the rearrangement. The acetylated oxime, such as O-acetylcyclohexanone oxime, was identified as a key reactive intermediate in these transformations. unive.it This understanding paved the way for the exploration of various activating groups for oximes to control and improve the efficiency of the Beckmann rearrangement. The Wohl degradation, another historical reaction in carbohydrate chemistry, also involves the acetylation of an oxime derivative as a key step. numberanalytics.com

Scope and Research Trajectories for O-Acetylcyclohexanone Oxime

Current research on O-acetylcyclohexanone oxime is largely focused on two main trajectories: optimizing its role in ε-caprolactam synthesis and exploring its utility in novel synthetic methods.

In the realm of industrial chemistry, a significant research effort is directed towards developing catalytic, vapor-phase Beckmann rearrangements of O-acetylcyclohexanone oxime. google.com These processes aim to replace the use of strong, corrosive acids, thereby reducing the environmental impact and simplifying product purification. The use of solid acid catalysts, such as silica (B1680970) alumina, has shown promise in achieving high yields of N-acetylcaprolactam from O-acetylcyclohexanone oxime. google.com Additionally, organocatalysts like trifluoroacetic acid are being investigated to promote the rearrangement under milder conditions. unive.itscispace.com

A burgeoning area of research involves the use of O-acetyl oximes as versatile directing groups in transition metal-catalyzed reactions. nih.gov This strategy allows for the selective functionalization of C–H bonds, which is a powerful tool for the efficient construction of complex molecules. The ability to subsequently transform the O-acetyl oxime group into other functionalities further enhances its synthetic utility. nih.gov Future research in this area is likely to focus on expanding the scope of these reactions and applying them to the synthesis of valuable organic compounds.

Data Tables

Table 1: Chemical Properties of Cyclohexanone, oxime, acetate (B1210297)

| Property | Value | Unit |

| Molecular Formula | C8H13NO2 | |

| Molecular Weight | 155.19 | g/mol |

| Enthalpy of Formation (gas) | -337.56 | kJ/mol |

| Enthalpy of Vaporization | 47.44 | kJ/mol |

| log10 of Water Solubility | -2.08 | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.870 | |

| McGowan's Characteristic Volume | 125.840 | ml/mol |

| Critical Pressure | 2986.06 | kPa |

| Normal Boiling Point | 562.11 | K |

| Critical Temperature | 789.52 | K |

Data sourced from Cheméo. Current time information in Bangalore, IN.

Table 2: Research Findings on the Beckmann Rearrangement of O-Acetylcyclohexanone Oxime

| Catalyst/Promoter | Reaction Conditions | Product | Yield | Reference |

| Silica alumina | Gaseous phase | N-acetylcaprolactam | High | google.com |

| N-acetylcaprolactam | 30 to 120 °C, 10 min to 100 h | ε-caprolactam and O-acetylcyclohexanone oxime | Not specified | google.com |

| Trifluoroacetic acid | Aprotic solvents | ε-caprolactam | High yield and selectivity | unive.itscispace.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(cyclohexylideneamino) acetate |

InChI |

InChI=1S/C8H13NO2/c1-7(10)11-9-8-5-3-2-4-6-8/h2-6H2,1H3 |

InChI Key |

PRUSJJMORDRYMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ON=C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for O Acetylcyclohexanone Oxime and Its Analogues

Acetylation of Cyclohexanone (B45756) Oxime

The direct acylation of cyclohexanone oxime is the most straightforward approach to obtaining its O-acetyl derivative. This can be accomplished using a variety of acetylating agents and reaction conditions.

Conventional Reagents and Reaction Parameters (e.g., Acetic Anhydride)

The most common and well-established method for the O-acetylation of cyclohexanone oxime involves the use of acetic anhydride (B1165640), often in the presence of a base such as pyridine (B92270). acs.orgacs.org The pyridine acts as a catalyst and also serves to neutralize the acetic acid byproduct formed during the reaction.

In a typical laboratory procedure, cyclohexanone oxime is dissolved in a suitable solvent, and then acetic anhydride and pyridine are added. acs.org The reaction is often carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by adding water to quench any unreacted acetic anhydride, followed by extraction with an organic solvent. The organic layer is then washed to remove impurities and the solvent is evaporated to yield the crude O-acetylcyclohexanone oxime, which can be further purified by methods like distillation or recrystallization. 4-Dimethylaminopyridine (DMAP) is also frequently used as a more potent catalyst for acylation reactions, often in smaller, catalytic amounts compared to pyridine. acs.org

A general representation of this reaction is as follows: C₅H₁₀C=NOH + (CH₃CO)₂O → C₅H₁₀C=NOC(O)CH₃ + CH₃COOH

| Reagent/Parameter | Typical Conditions | Reference |

| Acetylating Agent | Acetic Anhydride | acs.org |

| Catalyst/Base | Pyridine, 4-Dimethylaminopyridine (DMAP) | acs.orgacs.org |

| Solvent | Dichloromethane, Ethyl Acetate (B1210297), or neat | prepchem.com |

| Temperature | 0°C to Room Temperature | acs.org |

| Reaction Time | Varies (typically 1-3 hours) | acs.org |

Trifluoroacetylation Routes and Analogous O-Acylations

Analogous to acetylation, trifluoroacetylation of cyclohexanone oxime can be achieved, yielding a more reactive O-acyl oxime derivative. This increased reactivity is due to the strong electron-withdrawing nature of the trifluoroacetyl group, which makes the N-O bond more susceptible to cleavage, facilitating rearrangements like the Beckmann rearrangement. rsc.org

The synthesis of trifluoroacetyl cyclohexanone oxime is typically carried out by the dropwise addition of trifluoroacetic anhydride to a solution of cyclohexanone oxime in an inert solvent like diethyl ether, often at reduced temperatures (e.g., 273 K or 0 °C) to control the exothermic reaction. rsc.org The reaction is generally rapid and goes to completion within a short period. The work-up procedure involves washing the reaction mixture with a mild base, such as a sodium bicarbonate solution, to remove the trifluoroacetic acid byproduct, followed by drying and removal of the solvent. rsc.org The resulting trifluoroacetyl cyclohexanone oxime is a key intermediate in studies of the organocatalyzed Beckmann rearrangement. rsc.orgresearchgate.net

The kinetics of the Beckmann rearrangement of cyclohexanone oxime catalyzed by trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA) have been studied, indicating that the rearrangement of trifluoroacetyl cyclohexanone oxime is the rate-determining step. researchgate.net

Transacetylation Processes Involving Cyclohexanone Oxime Systems

Transacetylation, or the transfer of an acetyl group from one molecule to another, represents an alternative pathway for the formation of O-acetylcyclohexanone oxime. This process is particularly relevant in the context of the Beckmann rearrangement, where the product of the rearrangement of O-acetylcyclohexanone oxime, N-acetyl-ε-caprolactam, can itself act as an acetylating agent for cyclohexanone oxime. acs.orgsemanticscholar.org

This transacetylation has been studied as part of a potential stepwise catalytic cycle for the Beckmann rearrangement. acs.orgsemanticscholar.org In this proposed cycle, N-acetyl-ε-caprolactam transfers its acetyl group to a molecule of cyclohexanone oxime, thereby generating O-acetylcyclohexanone oxime and ε-caprolactam. The newly formed O-acetylcyclohexanone oxime can then undergo rearrangement to produce more N-acetyl-ε-caprolactam, thus propagating the cycle. This process highlights the dynamic and reversible nature of the acetylation in this system.

Emerging Catalytic Strategies for Acetylated Oxime Formation

To improve the efficiency, selectivity, and environmental footprint of O-acetylation reactions, researchers have been exploring various catalytic approaches. These strategies aim to reduce the use of stoichiometric reagents and simplify reaction procedures.

Heterogeneous Catalysis in O-Acetylation

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. While much of the research on heterogeneous catalysis involving cyclohexanone oxime has focused on its synthesis or its conversion to ε-caprolactam, the principles can be extended to its O-acetylation.

Solid acid catalysts, such as zeolites and acid-activated clays, are known to catalyze acetylation reactions. youtube.com These materials possess Brønsted and/or Lewis acid sites on their surfaces that can activate the acetylating agent (e.g., acetic anhydride), making it more electrophilic and susceptible to nucleophilic attack by the oxime's hydroxyl group. For instance, acid-activated palygorskite has been shown to be an efficient catalyst for general acetylation reactions. orientjchem.org While specific studies on the use of these catalysts for the O-acetylation of cyclohexanone oxime are not extensively detailed in the provided search results, their general efficacy in promoting acylation suggests their potential applicability in this specific transformation.

| Catalyst Type | Potential Advantages |

| Zeolites | Shape selectivity, tunable acidity, thermal stability |

| Acid-activated clays | Low cost, high surface area |

| Supported acids | High catalytic activity, potential for recovery |

Homogeneous Organocatalysis for Oxime Derivatization

Homogeneous organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has seen significant growth, offering metal-free alternatives to traditional catalysis. In the context of oxime derivatization, several organocatalytic approaches have been investigated.

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for a wide range of acylation reactions, including the acetylation of alcohols and oximes. semanticscholar.org The catalytic cycle of DMAP involves the initial reaction with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium intermediate. This intermediate is then readily attacked by the nucleophilic hydroxyl group of the oxime, leading to the formation of the O-acetylated product and regeneration of the DMAP catalyst. sci-hub.st The reaction is typically first-order with respect to the alcohol (or oxime), acetic anhydride, and DMAP. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as versatile organocatalysts for various transformations, including the acylation of oxime esters. rsc.orgacs.orgrsc.org While the primary focus of the cited research is on subsequent C-C bond activation and radical reactions of the acylated oxime, the underlying principles of NHC-catalyzed acylation are relevant. NHCs can activate aldehydes to form Breslow intermediates, which can then act as acylating agents. rsc.org This opens up possibilities for using aldehydes as the acyl source for the derivatization of oximes in the presence of an NHC catalyst.

Beckmann Rearrangement to N-Acetylcaprolactam and ε-Caprolactam

The cornerstone of O-acetylcyclohexanone oxime's chemistry is its participation in the Beckmann rearrangement, a fundamental reaction that converts an oxime into an N-substituted amide. In this specific case, the cyclic ketoxime acetate rearranges to form N-acetylcaprolactam. This intermediate can then be hydrolyzed to yield ε-caprolactam, the monomer essential for the industrial production of Nylon 6. wikipedia.org The conversion of oximes to more reactive ester intermediates, such as the acetate, is a practical method to achieve the rearrangement under less harsh conditions than those required for the unacetylated oxime. unive.itmasterorganicchemistry.com

Mechanistic Investigations of the Rearrangement Pathway

The pathway of the Beckmann rearrangement for O-acetylcyclohexanone oxime has been a subject of detailed study, focusing on the factors that control its efficiency and selectivity.

Acid catalysis is a critical component of the Beckmann rearrangement. adichemistry.com For oxime acetates, the reaction can be promoted under mildly acidic conditions. unive.it The general mechanism involves the protonation of the oxygen atom of the leaving group, which in this case is the acetate. organic-chemistry.org However, the acetate group is a significantly better leaving group than the hydroxyl group of the unacetylated oxime, reducing the need for strong superacids like oleum (B3057394) or concentrated sulfuric acid that are traditionally used. masterorganicchemistry.com

The key mechanistic steps involve the departure of the acetate group and the simultaneous 1,2-migration of the alkyl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.orgadichemistry.com This concerted process leads to the formation of a nitrilium ion intermediate. Subsequent reaction with a nucleophile, such as water or the acetate counter-ion, followed by hydrolysis, leads to the final lactam product. The driving force for the rearrangement is the formation of an electron-poor nitrogen atom as the leaving group departs. unive.it

The choice of solvent significantly impacts the kinetics and selectivity of the Beckmann rearrangement. Studies on the rearrangement of cyclohexanone oxime catalyzed by trifluoroacetic acid (TFA), which proceeds through an O-trifluoroacetyl intermediate analogous to the O-acetyl derivative, demonstrate the profound effect of the solvent environment. unive.it Aprotic solvents are often employed. The reaction rate can be influenced by the solvent's polarity and its ability to solvate the transition states and intermediates.

For instance, in a study using TFA as a catalyst, the initial reaction rate and selectivity towards ε-caprolactam were observed to vary across different solvents.

| Solvent | Initial Rate (r₀) x 10⁻⁵ (mol L⁻¹ s⁻¹) | Selectivity to ε-Caprolactam (%) |

|---|---|---|

| Acetonitrile (B52724) (ACN) | 14.0 | >99 |

| Nitromethane | 6.0 | >99 |

| Sulfolane | 4.0 | >99 |

| Adiponitrile | 1.0 | >99 |

Table 1. Influence of different solvents on the initial rate and selectivity of the Beckmann rearrangement of cyclohexanone oxime catalyzed by trifluoroacetic acid at 358 K. Data compiled from a related study on a similar system. unive.it

The data indicates that while selectivity remains high across these aprotic solvents, the reaction rate is fastest in acetonitrile. unive.it

The central event in the Beckmann rearrangement is the migration of a carbon atom to an electron-deficient nitrogen atom. organic-chemistry.org The conversion of the hydroxyl group of the oxime into an acetate group creates a lower electron density on the nitrogen atom. unive.it This polarization of the N-O bond makes the nitrogen atom more electrophilic (electron-poor) and facilitates the rearrangement.

The mechanism proceeds through a key intermediate known as a nitrilium ion (or a species with significant nitrilium ion character). This intermediate is formed in a concerted step as the acetate group leaves and the alkyl group migrates to the nitrogen. wikipedia.org This process avoids the formation of a highly unstable free nitrene. The electrophilic carbon atom of the nitrilium ion is then attacked by water or another nucleophile present in the reaction mixture, leading eventually to the amide product. wikipedia.org

O-Acetylcyclohexanone oxime exhibits significantly greater reactivity towards the Beckmann rearrangement compared to its unacetylated counterpart, cyclohexanone oxime. The primary reason for this enhanced reactivity is the superior leaving group ability of the acetate anion (CH₃COO⁻) compared to the hydroxide (B78521) anion (OH⁻). masterorganicchemistry.com

Reaction Conditions : Unacetylated cyclohexanone oxime typically requires strong acids like concentrated sulfuric acid or oleum to facilitate the rearrangement by protonating the hydroxyl group to form a better leaving group (-OH₂⁺). wikipedia.orgadichemistry.com In contrast, O-acetylcyclohexanone oxime can undergo rearrangement under much milder conditions, including the use of milder acids or even thermally, due to the inherent stability of the departing acetate group. unive.itmasterorganicchemistry.com

Reaction Rate : The rate of rearrangement is substantially faster for the acetylated oxime. Studies on analogous systems have shown that the rate of hydrolysis (a competing reaction) for unacetylated cyclohexanone oxime is two to three orders of magnitude lower than for its acylated derivatives, highlighting the increased reactivity of the acylated form. unive.it Compounds with an acetylated oxime group have a greater tendency to rearrange, even without the presence of Brønsted acids. unive.it

Catalytic Systems for Enhanced Beckmann Rearrangement

While O-acetylcyclohexanone oxime is inherently more reactive than cyclohexanone oxime, various catalytic systems can be employed to further enhance the rate and efficiency of its Beckmann rearrangement. These systems are often milder than the traditional strong acids used for unacetylated oximes.

Commonly employed catalysts for the Beckmann rearrangement in general include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA). adichemistry.com More modern and milder approaches have been developed, some of which are applicable to O-acetylated systems or achieve the rearrangement through in situ activation of the oxime.

Recent advancements have focused on solid acid catalysts and organocatalysts to create more environmentally benign and reusable systems.

Solid Acids : Zeolites, such as H-ZSM-5, and other solid acids can catalyze the vapor-phase Beckmann rearrangement. jocpr.com These catalysts offer advantages in terms of separation and reusability.

Organocatalysts : Systems like cyanuric chloride with zinc chloride as a co-catalyst can facilitate the rearrangement by activating the hydroxyl group through the formation of a reactive intermediate, similar in principle to the pre-formed acetate ester. wikipedia.org Trifluoroacetic acid has also been shown to be an effective organocatalyst, proceeding through the formation of a highly reactive trifluoroacetylated intermediate. scispace.com

The use of these catalytic systems with O-acetylcyclohexanone oxime can lead to high yields of N-acetylcaprolactam and, subsequently, ε-caprolactam under optimized, industrially viable conditions.

Reactivity and Transformational Chemistry of O Acetylcyclohexanone Oxime

2 Catalytic Systems for Beckmann Rearrangement

The Beckmann rearrangement is the classic method for converting oximes to amides. For O-acetylcyclohexanone oxime, this involves the migration of the alkyl group anti-periplanar to the leaving acetate (B1210297) group on the nitrogen atom. A multitude of catalytic systems have been developed to enhance the efficiency and selectivity of this crucial reaction.

Solid acid catalysts offer significant advantages over traditional liquid acids like concentrated sulfuric acid, including easier separation, reduced corrosion, and potential for regeneration. Silica-alumina and sulfuric acid supported on silica (B1680970) (H₂SO₄/SiO₂) are prominent examples of solid acids investigated for the Beckmann rearrangement of cyclohexanone oxime.

Research into the vapor-phase Beckmann rearrangement has demonstrated the efficacy of silica-alumina materials. For instance, mesoporous Al-MCM-41, a type of silica-alumina, has been shown to catalyze the conversion of cyclohexanone oxime to ε-caprolactam. The activity and selectivity of these catalysts are highly dependent on the aluminum content and reaction temperature. Studies have found that increasing the aluminum content generally enhances the yield of ε-caprolactam, as the Brønsted acid sites associated with the aluminum are crucial for the rearrangement. In contrast, the silanol (B1196071) groups on purely siliceous materials like Si-MCM-41 are often not acidic enough to catalyze the rearrangement effectively and may promote side reactions like hydrolysis.

The table below summarizes the performance of various silica-alumina catalysts in the vapor-phase Beckmann rearrangement of cyclohexanone oxime.

| Catalyst | Si/Al Ratio | Temperature (°C) | Conversion (%) | Selectivity for ε-Caprolactam (%) |

| Si-MCM-41 | - | 360 | ~70 | ~10 |

| H-Al-MCM-41 | 44 | 360 | ~85 | ~65 |

| H-Al-MCM-41 | 23 | 360 | ~98 | ~80 |

| H-Al-MCM-41 | 14 | 360 | ~100 | ~88 |

Data derived from studies on the vapor-phase rearrangement of cyclohexanone oxime.

Sulfuric acid supported on silica (H₂SO₄/SiO₂) represents another heterogeneous catalytic system. The conversion and selectivity in this system are directly related to the amount of acid loaded onto the support. While effective, these catalysts can suffer from deactivation, which is often linked to the hydrolysis of the oxime on the catalyst's acidic surface.

To enhance the performance of solid acid catalysts, transition metal oxides have been employed as promoters. Research has shown that incorporating certain metal oxides into the H₂SO₄/SiO₂ system can significantly improve the selectivity towards ε-caprolactam.

A study investigating the influence of various transition metal oxide promoters on H₂SO₄/SiO₂ catalysts found a definite effect for each metal. The most promising results were observed with chromium, zirconium, and zinc oxides. These promoters led to an improved selectivity for ε-caprolactam formation when compared to the unpromoted H₂SO₄/SiO₂ catalyst. nih.gov This enhancement is attributed to the modification of the catalyst's surface properties and the nature of the active sites. While specific quantitative data on the percentage increase in selectivity is not detailed in the available literature, the qualitative improvement is a significant finding for the design of more efficient heterogeneous catalysts for the Beckmann rearrangement. nih.gov

Trifluoroacetic acid (TFA) has emerged as a highly effective organocatalyst for the Beckmann rearrangement. It offers the advantage of operating under milder conditions and can be more economical as it does not form a stable salt with the product, simplifying purification. nih.gov The reaction mechanism in the presence of TFA is proposed to proceed through the formation of a more reactive O-trifluoroacetyl intermediate, which then undergoes rearrangement.

The choice of solvent plays a critical role in the TFA-catalyzed rearrangement of cyclohexanone oxime, significantly influencing the reaction rate and selectivity. Aprotic solvents are generally found to be superior. nih.gov

The following table illustrates the effect of different aprotic solvents on the TFA-catalyzed Beckmann rearrangement.

| Solvent | Initial Rate (mol L⁻¹ s⁻¹) | Selectivity for ε-Caprolactam (%) |

| Toluene | 0.9 x 10⁻⁵ | 95 |

| 1,2-Dichloroethane | 1.8 x 10⁻⁵ | 96 |

| Acetonitrile (B52724) | 6.2 x 10⁻⁵ | >99 |

| Benzonitrile | 3.5 x 10⁻⁵ | 98 |

| Nitromethane | 4.1 x 10⁻⁵ | 98 |

Reaction Conditions: T = 358 K, [Cyclohexanone Oxime] = 0.2 mol L⁻¹, [CF₃COOH] = 1.0 mol L⁻¹.

As the data indicates, acetonitrile provides the highest reaction rate and exceptional selectivity, making it a preferred solvent for this transformation.

Mechanistic and Theoretical Studies in O Acetylcyclohexanone Oxime Chemistry

Elucidation of Reaction Mechanisms

Detailed mechanistic studies have been instrumental in unraveling the complex reaction pathways involved in the chemistry of O-acetylcyclohexanone oxime. These investigations have clarified the steps of its formation, its decomposition, and its rearrangement into valuable products.

The O-acetylation of cyclohexanone (B45756) oxime is typically accomplished using an acetylating agent such as acetic anhydride (B1165640). The reaction proceeds through a nucleophilic attack of the oxime's hydroxyl oxygen onto the carbonyl carbon of the acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion, yielding the O-acetylated product. This conversion to an ester intermediate is a practical method to facilitate the subsequent rearrangement under milder conditions, as the acetate group is a better leaving group than a hydroxyl group. unive.itmasterorganicchemistry.com

Deacetylation, the reverse process, can occur under certain conditions, particularly in the presence of water, leading to the hydrolysis of the ester back to cyclohexanone oxime and acetic acid. unive.it The interplay between O-acetylation and deacetylation is crucial in catalytic cycles where the acetyl group may be transferred from another molecule.

The Beckmann rearrangement of O-acetylcyclohexanone oxime is a concerted reaction. wikipedia.org The migration of the alkyl group anti-periplanar to the nitrogen-oxygen bond occurs simultaneously with the cleavage of the N-O bond. wikipedia.orgorganic-chemistry.org This process is believed to proceed through a high-energy transition state leading to the formation of a nitrilium ion intermediate. illinois.edu This intermediate is then rapidly attacked by water or other nucleophiles present in the reaction medium. In the case of water, this leads to the formation of an imidate, which then tautomerizes to the final ε-caprolactam product. wikipedia.org

Computational studies have been crucial in characterizing the geometry and energy of these transition states, providing insights into the factors that influence the reaction rate. For cyclohexanone oxime, the relief of ring strain in the cyclic system allows for a concerted mechanism that leads directly to the protonated caprolactam without the formation of intermediate π- or σ-complexes that are observed in the rearrangement of acyclic oximes. wikipedia.org

Computational Chemistry and Molecular Modeling

Computational chemistry has emerged as a powerful tool to complement experimental studies by providing a molecular-level understanding of the reaction mechanisms, energetics, and catalytic phenomena associated with O-acetylcyclohexanone oxime.

Density Functional Theory (DFT) calculations have been extensively used to investigate the potential energy surface of the Beckmann rearrangement. unive.it These studies have been instrumental in determining the activation energies for different steps of the reaction and in comparing the efficacy of various catalysts. For instance, DFT calculations have shown that the rate-determining step in the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime over zeolites is the initial 1,2-H shift from the nitrogen to the oxygen atom. nih.gov The calculated activation energies are influenced by the acid strength of the catalyst.

| Catalyst | Step | Activation Energy (kcal/mol) |

|---|---|---|

| H-[Al]-MFI | 1,2 H shift | 31.46 |

| Rearrangement | 16.15 | |

| Tautomerization | 18.95 | |

| H-[B]-MFI | 1,2 H shift | 24.33 |

| Rearrangement | 7.46 | |

| Tautomerization | 20.43 |

This data is based on DFT calculations and illustrates the influence of catalyst acidity on the reaction energetics. nih.gov

In heterogeneous catalysis, the interaction of the reactant with the catalyst surface is a critical factor. Molecular modeling has been employed to simulate the adsorption of cyclohexanone oxime and its derivatives on the surface of solid acid catalysts like zeolites. These simulations help in identifying the most stable adsorption geometries and the specific active sites involved in the catalytic cycle. Understanding the adsorption phenomena is crucial for designing catalysts with improved activity and selectivity for the vapor-phase Beckmann rearrangement.

Kinetic and Thermodynamic Analyses

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of the reactions involving O-acetylcyclohexanone oxime, which are essential for process design and optimization.

Thermodynamic analyses have shown that the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam is a kinetically controlled process, with the equilibrium being strongly shifted towards the formation of the lactam. researchgate.net The reaction is highly exothermic, which has implications for heat management in industrial reactors.

Kinetic studies have been performed under various conditions, including in the presence of different solvents and catalysts. researchgate.net The reaction rate is influenced by factors such as temperature, catalyst concentration, and the nature of the solvent. For example, in the presence of trifluoroacetic acid, the apparent activation energy for the rearrangement of cyclohexanone oxime in acetonitrile (B52724) has been determined to be 94 kJ/mol. unive.it The presence of water can influence the reaction kinetics and selectivity, as it can participate in hydrolysis side reactions. unive.it

| Catalytic System | Solvent | Apparent Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Trifluoroacetic Acid | Acetonitrile | 94 | unive.it |

| Trifluoroacetic Acid | 1,2-dichloroethane | 96 | unive.it |

| Trifluoroacetic Acid | Toluene | 102 | unive.it |

| Trifluoroacetic Acid | Acetonitrile + Water | 120 | unive.it |

These kinetic data are vital for developing accurate reaction models and for the design of efficient chemical reactors for the production of ε-caprolactam.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods for Structural Elucidation and In Situ Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure of Cyclohexanone (B45756), oxime, acetate (B1210297) and for real-time analysis of the chemical transformations it undergoes.

NMR spectroscopy provides detailed information about the atomic framework of a molecule. For Cyclohexanone, oxime, acetate, both ¹H and ¹³C NMR are vital for confirming the successful acetylation of the parent oxime.

¹H NMR: The proton NMR spectrum of the parent cyclohexanone oxime shows characteristic signals for the cyclohexane (B81311) ring protons and a distinct, often broad, signal for the hydroxyl (-OH) proton. asianpubs.orgchemicalbook.com Upon conversion to the acetate, the most significant change would be the disappearance of the hydroxyl proton signal and the appearance of a new singlet in the δ 2.0-2.2 ppm region, corresponding to the three equivalent protons of the acetyl (CH₃-C=O) group. The signals for the ring protons adjacent to the oxime group would also experience a downfield shift due to the electron-withdrawing effect of the acetate group.

¹³C NMR: The ¹³C NMR spectrum of cyclohexanone oxime reveals six distinct signals for the cyclohexane ring carbons, with the carbon atom of the C=N bond appearing significantly downfield (around δ 160 ppm). asianpubs.orgrsc.org For this compound, two additional signals are expected: one for the carbonyl carbon of the acetate group (typically δ 168-172 ppm) and another for the methyl carbon (around δ 20-22 ppm). The C=N carbon and the adjacent ring carbons would also show slight shifts upon acetylation.

| Compound | ¹H NMR Signals (Predicted/Reported, ppm) | ¹³C NMR Signals (Predicted/Reported, ppm) |

| Cyclohexanone, oxime | δ 8.9 (br s, 1H, -OH), 2.5 (m, 2H), 2.2 (m, 2H), 1.6-1.8 (m, 6H) asianpubs.orgchemicalbook.com | δ 161.0 (C=N), 32.3, 27.0, 25.9, 25.7, 24.6 (ring CH₂) rsc.org |

| This compound | δ 2.5-2.7 (m, 2H), 2.2-2.4 (m, 2H), 2.1 (s, 3H, CH₃), 1.6-1.9 (m, 6H) | δ 169-170 (C=O), 162-164 (C=N), 32-34, 26-28, 25-27, 24-26 (ring CH₂), 20-21 (CH₃) |

In situ NMR methods have also been employed to study the Beckmann rearrangement of cyclohexanone oxime, providing real-time data on the consumption of the reactant and the formation of ε-caprolactam. upv-csic.esupv-csic.es A similar approach could be applied to monitor reactions involving this compound.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₈H₁₃NO₂), the expected molecular weight is 155.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 155. The fragmentation pattern would likely involve the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da), leading to significant fragments at m/z 113 and 112, respectively. The fragment at m/z 113 would correspond to the molecular ion of cyclohexanone oxime. Further fragmentation would follow patterns characteristic of cyclohexanone oxime, including losses of -OH and ring fragments. asianpubs.orgnist.gov

| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) (EI-MS) |

| Cyclohexanone, oxime | 113.16 | 113 (M⁺), 96, 84, 67, 55, 41 nist.govnih.gov |

| This compound | 155.19 | 155 (M⁺), 113 ([M-CH₂CO]⁺), 112 ([M-CH₃CO]⁺), 98, 84, 67, 55, 43 (CH₃CO⁺) |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

FT-IR: The FT-IR spectrum of cyclohexanone oxime is characterized by a broad O-H stretching band around 3180-3300 cm⁻¹ and a strong C=N stretching vibration near 1665 cm⁻¹. asianpubs.orgnist.gov For this compound, the O-H band would be absent. Instead, new, strong characteristic bands would appear, including a C=O stretching vibration for the ester carbonyl group around 1760-1770 cm⁻¹ and C-O stretching bands in the 1200-1250 cm⁻¹ region. The C=N stretch may shift slightly in position and intensity.

Raman: Raman spectroscopy provides complementary information. For the Beckmann rearrangement of cyclohexanone oxime, in situ Raman has been used to monitor the disappearance of the oxime's characteristic peaks and the appearance of the amide peaks of caprolactam. researchgate.netresearchgate.net This technique would be equally effective for monitoring reactions of this compound, with the C=O stretch of the acetate group providing an additional, easily monitored spectral feature.

| Functional Group | Cyclohexanone, oxime (cm⁻¹) | This compound (Predicted, cm⁻¹) | Vibrational Mode |

| O-H | ~3200 | Absent | Stretch |

| C-H | ~2850-2950 | ~2850-2950 | Stretch |

| C=O | Absent | ~1765 | Ester Stretch |

| C=N | ~1665 | ~1660-1670 | Stretch |

| C-O | ~930-960 (N-O) | ~1220 & ~1050 | Ester Stretch |

UV-Visible spectroscopy can be used to monitor reaction kinetics by measuring the change in absorbance of a reactant or product over time, provided they possess a suitable chromophore. rsc.org Cyclohexanone oxime exhibits UV absorbance, and its concentration can be tracked during reactions. nist.gov While detailed studies on this compound are scarce, its n→π* transition associated with the C=N-O- chromophore would allow for kinetic monitoring of its formation or consumption. The position of the absorption maximum (λₘₐₓ) might shift slightly from that of the parent oxime due to the electronic influence of the acetate group. By monitoring the absorbance at a fixed wavelength, reaction rates and orders can be determined. youtube.com

Chromatographic Separations and Quantification

Chromatographic methods are essential for separating this compound from reactants, byproducts, and solvents, as well as for its precise quantification.

HPLC is a powerful technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, would be suitable for its analysis. acs.orgnih.gov The compound would be detected using a UV detector set to the λₘₐₓ of the analyte. This method allows for the accurate quantification of the product, determination of its purity, and monitoring of reaction progress by analyzing aliquots of the reaction mixture over time. nih.govunive.it The retention time of this compound would be longer than that of the more polar cyclohexanone oxime due to the increased hydrophobicity from the acetate group.

Gas Chromatography (GC) for Volatile Species and Purity Assessment

Gas Chromatography (GC) is an indispensable tool for the analysis of volatile compounds involved in the synthesis of this compound. It is primarily used to monitor the progress of the acetylation of cyclohexanone oxime, quantify the product, and assess its purity.

In a typical application, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for the separation and identification of various components in a reaction mixture. This includes the starting material (cyclohexanone oxime), the desired product (this compound, also known as O-acetyl cyclohexanone oxime), and potential byproducts or unreacted reagents. For instance, studies on the synthesis of acetylated oximes, such as trifluoroacetyl cyclohexanone oxime, utilize GC to confirm the completeness of the reaction and determine the final product's purity, which can be approximately 96% unive.it. The technique is sensitive enough to detect minor impurities, ensuring the quality of the final product nih.gov.

The selection of GC parameters is critical for achieving optimal separation of the components. Key parameters include the type of capillary column, temperature programming of the oven, and injector and detector temperatures. Headspace GC can also be employed to analyze volatile products without introducing non-volatile catalyst components into the GC system, thereby preventing contamination researchgate.net.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Example Specification 1 | Example Specification 2 | Reference |

|---|---|---|---|

| Column | HP-5 polysiloxane capillary column (30m x 0.32mm x 0.50µm) | 10-ft x 1/8-in. stainless steel, 20% SP2100, 0.1% CW 1500 on 100/120 Supelcoport | rsc.orgdnacih.com |

| Carrier Gas | Helium | Helium | dnacih.com |

| Injector Temp. | 250 °C | 200 °C | rsc.orgdnacih.com |

| Detector Temp. | 250 °C (FID) | 250 °C (FID) | rsc.org |

| Oven Temp. | 80 °C (Isothermal) | Temperature Programmed | rsc.org |

| Application | Analysis of cyclohexanone oxime in a reaction mixture | Purity assessment of cyclohexanone | rsc.orgdnacih.com |

Ion Chromatography (IC) for Inorganic Species Analysis

While GC is focused on organic species, Ion Chromatography (IC) is essential for the detection and quantification of inorganic ions that may be present in the reaction system. In the context of producing this compound, IC is particularly valuable for analyzing the purity of the precursor, cyclohexanone oxime, especially when it is synthesized via routes involving inorganic nitrogen sources.

For example, in the electrochemical synthesis of cyclohexanone oxime from nitrate (B79036) or nitrite, IC is used to monitor the concentrations of these starting materials as well as other nitrogen species like ammonia (B1221849) (NH₃) in the solution. nih.govacs.org The presence of residual inorganic ions can impact the efficiency of the subsequent acetylation step and the purity of the final product. Therefore, IC serves as a critical quality control tool. The technique separates ions based on their affinity for an ion-exchange resin, followed by detection, typically using a conductivity detector nih.govacs.org.

Table 2: Inorganic Species Monitored by Ion Chromatography (IC) in Oxime Synthesis

| Ion | Chemical Formula | Role/Origin in Synthesis | Reference |

|---|---|---|---|

| Nitrate | NO₃⁻ | Nitrogen source/precursor | nih.govacs.org |

| Nitrite | NO₂⁻ | Intermediate/precursor | nih.govacs.org |

| Ammonia/Ammonium | NH₃ / NH₄⁺ | Reactant or byproduct | nih.govacs.org |

| Acetate | CH₃COO⁻ | Buffer component in some synthesis routes | quora.com |

Material Characterization Techniques for Catalytic Systems

The synthesis of this compound from cyclohexanone oxime can be facilitated by catalysts, particularly solid acids. The performance of these heterogeneous catalysts is intrinsically linked to their structural and surface properties. A comprehensive characterization using various techniques is therefore crucial for developing efficient and robust catalytic processes.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of solid catalysts. mdpi.com It provides information on the phase composition, atomic structure, and crystallite size of the catalytic material. For reactions involving cyclohexanone oxime, such as acetylation or the related Beckmann rearrangement, solid acid catalysts like zeolites or metal oxides supported on materials like silica (B1680970) or zirconia are often employed researchgate.netresearchgate.net.

XRD patterns can confirm the successful synthesis of the desired crystalline phase of a catalyst, such as the MFI structure of TS-1 zeolite, or identify the phases of metal oxides on a support researchgate.neteni.com. Changes in the XRD pattern after catalyst use can indicate structural transformations or deactivation. The width of the diffraction peaks can also be used to estimate the average size of the catalyst crystallites, which can influence the available surface area and catalytic activity mdpi.com.

Table 3: Crystalline Phase Identification of Catalysts by XRD

| Catalyst System | Support/Active Phase | Crystalline Phase Identified | Application Context | Reference |

|---|---|---|---|---|

| Zn-Cu Alloy | Copper Foil | Metallic Zn and Cu phases | Electrocatalytic synthesis of cyclohexanone oxime | nih.gov |

| Titanosilicate | TS-1 Zeolite | MFI framework structure | Ammoximation of cyclohexanone | eni.comsciengine.com |

| Supported Acid | H₂SO₄/SiO₂ | Amorphous silica support | Beckmann rearrangement of cyclohexanone oxime | researchgate.net |

| Zirconia-supported catalysts | ZrO₂ | Monoclinic and tetragonal phases | Fries rearrangement (ester reaction) | researchgate.net |

Electron Microscopy (TEM, SEM) for Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and nanostructure of heterogeneous catalysts.

TEM , with its higher resolution, allows for the direct visualization of catalyst nanoparticles, their size, shape, and dispersion on the support material nih.gov. For instance, in the synthesis of cyclohexanone oxime using a Zn-Cu alloy catalyst, SEM revealed a uniform microporous morphology nih.gov. For supported catalysts, TEM can confirm that the active metal nanoparticles are highly dispersed, which is crucial for maximizing the number of accessible active sites.

Table 4: Morphological Analysis of Catalysts by Electron Microscopy

| Technique | Catalyst System | Observed Features | Significance | Reference |

|---|---|---|---|---|

| SEM | TiO₂/silica gel | Aggregated particles with irregular shapes | Provides information on surface topography and particle aggregation | researchgate.net |

| SEM | Zn-Cu Alloy | Uniform microporous morphology | High surface area for electrochemical reactions | nih.gov |

| TEM | AuPd/TS-1 | Highly dispersed bimetallic nanoparticles (2-5 nm) | High number of active sites for catalysis | cardiff.ac.uk |

Surface Area and Porosity Analysis (e.g., N₂ Adsorption, BET Method)

The surface area and porosity of a heterogeneous catalyst are critical parameters that directly influence its catalytic activity. The Brunauer-Emmett-Teller (BET) method, which involves the physisorption of nitrogen gas at cryogenic temperatures, is the most common technique for determining the specific surface area of a material c2cat.euanton-paar.com.

Table 5: BET Surface Area and Porosity of Catalytic Materials

| Catalyst/Support | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Context | Reference |

|---|---|---|---|---|

| SiO₂-Al₂O₃ | 250 - 450 | 0.6 - 0.8 | Support for Beckmann rearrangement catalysts | researchgate.net |

| Hollow TS-1 | 489 | 0.35 | Catalyst for cyclohexanone oximation | rsc.org |

| Activated Carbon | >1000 | Variable | High surface area support material | libretexts.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements on the surface of a catalyst rockymountainlabs.comatomfair.com. Since catalysis occurs at the surface, XPS provides invaluable information about the nature of the active sites.

By analyzing the binding energies of core-level electrons, XPS can distinguish between different oxidation states of a metal, for example, whether it is in a metallic or oxidized state rsc.orgtkk.fi. This is crucial for understanding the reaction mechanism and identifying the true active species. In studies of bimetallic catalysts, XPS can also reveal the surface composition, which may differ from the bulk composition due to segregation of one of the metals to the surface atomfair.com. For catalysts used in cyclohexanone oxime synthesis, XPS analysis of a Zn-Cu alloy revealed that the metals were predominantly in their metallic states, with a small degree of surface oxidation due to air exposure nih.gov. Analysis of catalysts after use can also help identify reasons for deactivation, such as changes in the oxidation state or the deposition of poisons on the surface cardiff.ac.ukrockymountainlabs.com.

Table 6: Surface Analysis of Catalysts by XPS

| Catalyst System | Element Analyzed | Finding | Significance | Reference |

|---|---|---|---|---|

| Zn-Cu Alloy | Zn, Cu | Primarily metallic states (Zn⁰, Cu⁰) with some surface oxides | Identifies the nature of the active surface for electrocatalysis | nih.gov |

| Au-Pd/TS-1 | Ti | Minor shift in Ti speciation after reuse | Indicates formation of TiO₂-like species, relevant to catalyst stability | cardiff.ac.uk |

| Ni/CeO₂ | Ni | Presence of both Ni⁰ and Niδ⁺ species | Different species act as active centers for different reaction steps | mdpi.com |

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential is a critical parameter for understanding the surface charge of particles suspended in a liquid. It provides insight into the stability of colloidal dispersions and is instrumental in characterizing the electrostatic interactions at the solid-liquid interface. anton-paar.comazom.com The zeta potential is the electric potential at the slipping plane, which is the boundary that separates the thin layer of liquid bound to the particle surface from the bulk liquid. nanocomposix.com A high magnitude of zeta potential, either positive or negative (e.g., greater than ±30 mV), is generally indicative of a stable colloidal system, where electrostatic repulsion between particles prevents aggregation. colostate.edu Conversely, a low zeta potential suggests a less stable system prone to flocculation or coagulation. colostate.edu

While direct zeta potential measurements for this compound are not extensively documented in publicly available literature, the technique's applicability for characterizing systems involving this compound can be inferred from its general principles. For instance, if this compound were to be part of an emulsion or suspension, or adsorbed onto a carrier particle, zeta potential measurements would be invaluable. The surface charge characteristics would be influenced by the chemical nature of the acetate group and the oxime functionality, as well as the pH and ionic strength of the surrounding medium.

By measuring the electrophoretic mobility of particles in a suspension under an applied electric field, the zeta potential can be calculated. nanocomposix.com This information is crucial for formulation development, ensuring the long-term stability of products where this compound might be a component. nanocomposix.com

Reaction Monitoring Applications

Zeta potential measurements can also serve as a powerful tool for real-time reaction monitoring. nih.gov Chemical transformations that involve changes in surface charge can be effectively tracked by observing the corresponding changes in zeta potential. For example, in the synthesis or subsequent reaction of this compound, the formation or consumption of charged species at a particle's surface would alter the zeta potential. This allows for the verification of successful particle modification and can be used to follow multi-step reaction sequences. nih.gov

Consider a hypothetical scenario where this compound is involved in a surface-catalyzed reaction. The initial adsorption of the reactant onto the catalyst surface, the formation of intermediates, and the desorption of the product could all be associated with distinct changes in the surface charge of the catalyst particles. Monitoring the zeta potential over the course of the reaction would provide valuable kinetic and mechanistic information.

Hypothetical Data on Zeta Potential Variation with pH

The following interactive table illustrates how the zeta potential of a hypothetical system containing this compound adsorbed onto silica nanoparticles might vary with the pH of the solution. This demonstrates the type of data that would be generated and its utility in determining the isoelectric point (the pH at which the zeta potential is zero) and predicting the stability of the dispersion at different pH values.

| pH | Zeta Potential (mV) | Stability Prediction |

| 2.0 | +25.3 | Moderate Stability |

| 3.0 | +15.1 | Low Stability (potential for agglomeration) |

| 4.0 | +5.2 | Unstable |

| 5.0 | -8.9 | Unstable |

| 6.0 | -20.4 | Moderate Stability |

| 7.0 | -35.8 | High Stability |

| 8.0 | -42.1 | High Stability |

| 9.0 | -48.5 | High Stability |

| 10.0 | -53.2 | High Stability |

This table is a hypothetical representation to illustrate the concept and does not represent actual experimental data for this compound.

This data would be crucial for controlling processes where pH is a critical parameter, such as in the formulation of coatings, inks, or other colloidal products containing this compound.

Emerging Research Directions and Future Perspectives

Sustainable and Green Synthesis Routes to Cyclohexanone (B45756) Oxime Derivatives

Traditional methods for producing cyclohexanone oxime often rely on harsh reaction conditions and generate significant waste streams. tue.nl To address these challenges, research has shifted towards developing environmentally benign synthesis routes that operate under mild conditions and utilize sustainable feedstocks and energy sources.

Electrosynthesis is emerging as a powerful and sustainable strategy for organic synthesis, using renewable electricity to drive chemical reactions under ambient conditions. A significant advancement in this area is the one-pot electrosynthesis of cyclohexanone oxime from aqueous nitrate (B79036) (NO₃⁻) and cyclohexanone. rsc.org This method circumvents the hazardous conventional production of hydroxylamine. tue.nlrsc.org

In this process, nitrate is electrochemically reduced at a catalyst surface to generate a hydroxylamine intermediate (*NH₂OH), which then reacts in situ with cyclohexanone to form the oxime. tue.nl Various catalysts have been developed to facilitate this transformation. For instance, a Zn-Cu alloy catalyst (Zn₉₃Cu₇) has demonstrated high performance, achieving a 97% yield of cyclohexanone oxime with a 27% Faradaic efficiency at a current density of 100 mA/cm² under ambient temperature and pressure. rsc.org Another study utilized a rutile titanium dioxide (R-TiO₂) catalyst, which achieved a cyclohexanone oxime productivity of 127.3 μmol cm⁻² h⁻¹ with a high Faradaic efficiency of 68.2%. nih.gov This tandem reaction mechanism, involving the in-situ generation of hydroxylamine followed by a spontaneous nucleophilic addition-elimination reaction, represents a promising green alternative for C-N bond formation. tue.nlnih.gov

| Catalyst | Yield (%) | Faradaic Efficiency (%) | Current Density (mA/cm²) | Reference |

|---|---|---|---|---|

| Zn₉₃Cu₇ Alloy | 97 | 27 | 100 | rsc.org |

| Rutile TiO₂ | 98.2 | 68.2 | 30 | nih.gov |

Photocatalysis offers another sustainable pathway, harnessing light energy to drive chemical transformations. Researchers have successfully developed a method for the photocatalytic synthesis of cyclohexanone oxime for the first time by integrating quantum dot (QD) photocatalysts with a molecular iron-polypyridine complex. This system facilitates the conversion of ketone-alcohol (KA) oil and nitrogen oxides (NOx⁻) into cyclohexanone oxime. researchgate.net

The mechanism involves the rapid transfer of photogenerated electrons from the CdS QDs to the molecular complex, which drives the continuous reduction of NOx⁻ to a hydroxylamine intermediate. researchgate.net Simultaneously, photogenerated holes oxidize cyclohexanol (a component of KA oil) to cyclohexanone. researchgate.net The subsequent C-N coupling yields cyclohexanone oxime with high selectivity (82.5 ± 1.7%) and near-complete NOx⁻ conversion. researchgate.net This approach demonstrates a step-economic and sustainable route using abundant feedstocks. researchgate.net

Directly converting simple hydrocarbons like cyclohexane (B81311) into cyclohexanone oxime in a single step is a highly desirable goal for process simplification. An innovative one-pot cascade reaction for the oxidation-oximation of cyclohexane has been developed using ammonium acetate (B1210297) as the nitrogen source. nih.gov This method provides a direct route to cyclohexanone oxime, avoiding the separate synthesis of cyclohexanone.

Process Intensification and Reaction Engineering for Acetylated Oxime Transformations

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For transformations involving cyclohexanone oxime and its acetylated derivatives, such as the crucial Beckmann rearrangement to ε-caprolactam, microreactor technology and advanced optimization methodologies are key areas of research.

Microreactors offer significant advantages over conventional batch reactors, including superior heat and mass transfer, precise control over reaction conditions, and enhanced safety. tue.nl These features are particularly beneficial for highly exothermic and rapid reactions like the Beckmann rearrangement. The transformation of cyclohexanone oxime to ε-caprolactam, a key step that can involve acetylated intermediates, has been successfully demonstrated in various microreactor setups. tue.nlacs.org

Using a microreactor with internal recirculation, a complete conversion of cyclohexanone oxime was achieved with approximately 99% selectivity towards ε-caprolactam at 100 °C. tue.nl Another study investigated the kinetics of the rearrangement catalyzed by trifluoroacetic anhydride (B1165640) (TFAA) in a microreactor, achieving 99% conversion within 7 minutes at 60 °C. acs.org The enclosed environment and rapid heat dissipation in microreactors allow for the safe use of highly reactive reagents and prevent the formation of by-products, thereby intensifying the process and improving product quality. tue.nlacs.org

| Catalyst/Reagent | Temperature (°C) | Conversion (%) | Selectivity (%) | Residence Time | Reference |

|---|---|---|---|---|---|

| Oleum (B3057394) | 100 | ~100 | ~99 | Not Specified | tue.nl |

| Trifluoroacetic Anhydride (TFAA) | 60 | 99 | Not Specified | 7 min | acs.org |

| Sulfuric Acid | 100-127 | ~100 | 99 | ~10 s | researchgate.net |

To maximize the efficiency and yield of chemical processes, systematic optimization of reaction variables is crucial. Response Surface Methodology (RSM) is a powerful statistical tool used to model and optimize processes by evaluating the effects of multiple variables and their interactions. researchgate.net

RSM has been applied to optimize the catalytic hydrolysis of cyclohexanone oxime. researchgate.net Using a Box-Behnken design, researchers investigated the effects of reaction temperature, catalyst amount, and water consumption to determine the optimal conditions for maximizing the conversion of the oxime. researchgate.net Similarly, process simulation tools like Aspen Plus have been used to perform sensitivity analyses and optimize the ammoximation of cyclohexanone. irjet.net By modeling the process, optimal operating conditions, such as a reactor temperature of 80°C and a volume of 32 m³, were identified to achieve a cyclohexanone conversion of 99.86%. irjet.net These methodologies enable a more thorough understanding of reaction kinetics and provide a reliable path to process improvement and optimization with a reduced number of experiments. irjet.net

Development of Novel Catalytic Systems for Specific O-Acetylcyclohexanone Oxime Reactions

The transformation of cyclohexanone oxime and its derivatives is a cornerstone of industrial chemistry, primarily due to its role as a precursor to ε-caprolactam, the monomer for Nylon 6. While the classic Beckmann rearrangement of cyclohexanone oxime using strong acids is well-established, contemporary research is increasingly focused on developing milder, more selective, and environmentally benign catalytic systems. A significant area of this research involves reactions of activated intermediates like Cyclohexanone, oxime, acetate (also known as O-acetylcyclohexanone oxime).

One of the primary reactions of interest for O-acetylcyclohexanone oxime is its rearrangement to N-acetyl-ε-caprolactam. This reaction proceeds under milder conditions than the traditional Beckmann rearrangement of the parent oxime. Research has explored organocatalytic pathways for this transformation. For instance, studies on the Beckmann rearrangement using trifluoroacetic acid have shed light on the reactivity of acetylated oxime intermediates. It was found that the rearrangement could proceed through the formation of an acetyl cyclohexanone oxime intermediate, which then rearranges to acetyl caprolactam. unive.it This suggests that catalysts capable of promoting the formation and subsequent rearrangement of the oxime acetate are of significant interest.

The development of catalytic systems often draws parallels from the extensively studied Beckmann rearrangement of cyclohexanone oxime. Catalysts that are effective for the parent oxime are being adapted and modified for its derivatives. For example, a modified catalytic system using trifluoroacetic acid in combination with organic solvents like acetonitrile (B52724) has been shown to be highly effective for the rearrangement of cyclohexanone oxime, achieving high conversion and selectivity to caprolactam. semanticscholar.org The principles from such systems could be applied to develop catalysts tailored for O-acetylcyclohexanone oxime. The key is to find catalysts that can facilitate the rearrangement under even milder conditions, potentially avoiding the use of strong acids altogether.

Future research in this area is directed towards heterogeneous catalysts, which offer advantages in terms of separation and reusability. While much of the existing research on novel catalysts, such as titanosilicates (e.g., Ti-MWW), has focused on the synthesis of cyclohexanone oxime itself, the functionalization of these materials to catalyze reactions of the oxime acetate is a promising avenue. ecnu.edu.cn The goal is to design solid acid catalysts or bifunctional catalysts that can activate the O-acetyl group and facilitate the migratory aptitude of the cyclohexyl group to form the corresponding lactam derivative.

The table below summarizes some catalytic approaches relevant to the transformation of cyclohexanone oxime and its acetyl derivative.

| Catalyst System | Target Reaction | Key Findings |

| Trifluoroacetic Acid | Beckmann rearrangement of cyclohexanone oxime | Proceeds via a trifluoroacetyl oxime intermediate, suggesting a pathway for acetylated derivatives. unive.it |

| Trifluoroacetic Acid / Acetonitrile | Beckmann rearrangement of cyclohexanone oxime | High conversion (100%) and selectivity (>99%) to ε-caprolactam achieved. semanticscholar.org |

| Mild Acidic Conditions | Rearrangement of acetyl cyclohexanone oxime | Leads to the formation of acetyl caprolactam. unive.it |

Exploration of New Reactivity Patterns and Derivatization Opportunities

Beyond the well-known Beckmann rearrangement, emerging research is uncovering novel reactivity patterns and creating new derivatization opportunities for this compound and related oxime esters. These explorations are expanding the synthetic utility of this class of compounds.

One area of active research is the synthesis of various oxime esters through the acylation of cyclohexanone oxime. Preparative methods have been developed for the synthesis of a range of cyclohexanone oxime esters by reacting cyclohexanone oxime with carboxylic acid anhydrides or acid chlorides. researchgate.net This allows for the introduction of various functional groups onto the oxime oxygen, thereby tuning the molecule's properties and reactivity.

A notable reactivity pattern for these oxime esters is their conversion to other functional groups. For instance, it has been demonstrated that refluxing cyclohexanone oxime esters in a non-polar solvent like hexane can lead to their quantitative conversion into nitriles. researchgate.net This provides a synthetic route to cyanocyclohexane and related compounds, which are valuable intermediates in organic synthesis.

Furthermore, the field of modern synthetic chemistry is exploring the reactivity of oximes under photocatalytic and transition-metal-catalyzed conditions. researchgate.netnsf.gov A common theme in this research is the fragmentation of the N-O bond to generate iminyl radicals. nsf.gov While much of this work has been demonstrated on a broad range of oximes, the principles are applicable to this compound. The generation of a cyclohexyl-iminyl radical from the oxime acetate could open doors to a variety of new chemical transformations, including:

Cycloaddition reactions: Iminyl radicals can participate in cycloaddition reactions to form nitrogen-containing heterocyclic compounds. researchgate.net

Radical addition to alkenes: The addition of the iminyl radical to double bonds can be used to create more complex molecular architectures. researchgate.net

These modern synthetic methods represent a significant departure from the traditional acid-catalyzed reactions of oximes and offer the potential for the development of entirely new derivatization strategies for this compound.

Another interesting reactivity pattern is the concept of transacetylation. Research has shown that N-acetyl-ε-caprolactam, the product of the rearrangement of O-acetylcyclohexanone oxime, can react with cyclohexanone oxime to form O-acetylcyclohexanone oxime and ε-caprolactam. unive.itresearchgate.net This suggests the possibility of designing a catalytic cycle where the acetyl group is transferred, enabling the rearrangement of the parent oxime under milder conditions.

The table below outlines some of the explored derivatization and reactivity patterns for cyclohexanone oxime and its esters.

| Reactant | Reagent/Conditions | Product | Reaction Type |

| Cyclohexanone oxime | Carboxylic acid anhydrides or chlorides | Cyclohexanone oxime esters | Acylation/Derivatization researchgate.net |

| Cyclohexanone oxime esters | Reflux in hexane | Nitriles | Fragmentation/Rearrangement researchgate.net |

| O-acetylcyclohexanone oxime | Mild acid | N-acetyl-ε-caprolactam | Beckmann-type Rearrangement unive.it |

| Oximes (general) | Photocatalyst/Transition metal | Iminyl radicals | N-O Bond Fragmentation researchgate.netnsf.gov |

Q & A

Q. What established methods are used for synthesizing cyclohexanone oxime, and how do their conditions differ?

Cyclohexanone oxime synthesis employs multiple methodologies, each with distinct catalytic systems and reaction parameters:

- Ammoximation : Cyclohexanone reacts with NH and HO over titanium silicalite-1 (TS-1) catalysts under mild conditions (70–90°C, atmospheric pressure), achieving high selectivity (>95%) .

- One-Pot Catalysis : Palladium and gold nanoparticles on carbon catalyze nitrobenzene reduction and oximation under H at 60°C, yielding 97% cyclohexanone oxime .

- Electrocatalytic Coupling : NO and cyclohexanone are coupled using Cu/TiO catalysts at −1.8 V, with NHOH intermediates formed via plasma-activated air .

Q. What spectroscopic and computational methods are used to characterize cyclohexanone oxime?

- FT-IR/FT-Raman : Assign vibrational modes (e.g., N–O stretch at 950 cm, C=N at 1640 cm) and compare experimental data with DFT (B3LYP/6-311++G(d,p)) calculations .

- NMR : and NMR identify tautomeric forms (syn/anti) and hydrogen bonding in oxime derivatives .

- DFT Studies : Analyze molecular electrostatic potential (MEP) maps and frontier orbitals (HOMO-LUMO) to predict reactivity and stability .

Advanced Research Questions

Q. How can electrocatalytic synthesis of cyclohexanone oxime be optimized for scalability and environmental sustainability?

Key parameters for optimizing Cu/TiO-based electrocatalysis include:

- Catalyst Loading : 0.6% Cu on TiO maximizes Faradaic efficiency (FE) to 78% and formation rate (20.1 mg h cm) by balancing active sites and charge transfer .

- Electrolyte Composition : 1 M NaNO enhances NO reduction to NHOH intermediates, while alkaline conditions (pH 13.4) suppress side reactions .

- Plasma Integration : Air plasma generates NO species, enabling N utilization and reducing reliance on NH .

Q. How do contradictions in toxicity data for cyclohexanone oxime inform experimental design?

Q. What methodologies resolve mechanistic uncertainties in Beckmann rearrangement of cyclohexanone oxime?

- X-Ray Crystallography : Reveals oxime tautomerization and hydrogen-bonding networks critical for caprolactam formation .

- DFT Calculations : Predict transition states (e.g., protonation at N vs. O) and evaluate Nb-MCM-41 catalyst acidity for selective rearrangement .

- Microreactor Design : Spiral microchannel reactors with solvent vaporization reduce viscosity-driven side reactions, achieving >99% conversion .

Methodological Guidance

Q. How can Box-Behnken design optimize cyclohexanone oxime hydrolysis?

Q. What strategies validate reaction pathways in plasma-electrocatalysis integration?

- Isotopic Labeling : Use to trace nitrogen sources in NHOH intermediates .

- Control Experiments : Exclude cyclohexanone or NO to confirm feedstock necessity .

- GC-MS Analysis : Monitor byproducts (e.g., cyclohexanol, cyclohexylamine) to assess side-reaction suppression .

Tables for Key Data

Q. Table 1. Toxicity Profile of Cyclohexanone Oxime

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.